molecular formula C12H12ClN3 B13189677 3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 87628-44-2

3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B13189677
CAS No.: 87628-44-2
M. Wt: 233.69 g/mol
InChI Key: ILEYNNQWXGFZLC-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by a pyrazolo[4,3-c]pyridine core, which is a bicyclic structure containing both nitrogen and carbon atoms. The presence of a chlorophenyl group adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with a suitable diketone, such as 1,3-cyclohexanedione, in the presence of an acid catalyst to yield the desired pyrazolo[4,3-c]pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted pyrazolo[4,3-c]pyridine derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of the chlorophenyl group, which enhances its reactivity and potential for diverse chemical modifications. Its bicyclic structure also provides a rigid framework that can interact specifically with biological targets, making it a valuable compound for drug discovery and development.

Properties

CAS No.

87628-44-2

Molecular Formula

C12H12ClN3

Molecular Weight

233.69 g/mol

IUPAC Name

3-(3-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C12H12ClN3/c13-9-3-1-2-8(6-9)12-10-7-14-5-4-11(10)15-16-12/h1-3,6,14H,4-5,7H2,(H,15,16)

InChI Key

ILEYNNQWXGFZLC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1NN=C2C3=CC(=CC=C3)Cl

Origin of Product

United States

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